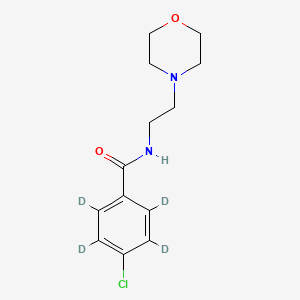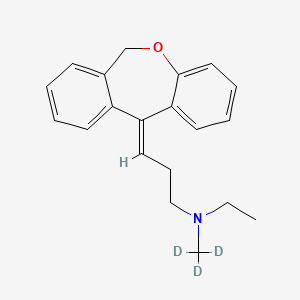
N-Desmethyl N-ethyl Doxepin-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Desmethyl N-ethyl Doxepin-d3 is a deuterated form of N-Desmethyl N-ethyl Doxepin, which is a derivative of Doxepin. Doxepin is a tricyclic antidepressant used clinically to treat anxiety and depression . The deuterated form, this compound, is often used in scientific research for its stability and unique properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl N-ethyl Doxepin-d3 involves the deuteration of N-Desmethyl N-ethyl DoxepinThe reaction conditions often involve the use of deuterated reagents and solvents under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product’s quality and consistency .
Chemical Reactions Analysis
Types of Reactions
N-Desmethyl N-ethyl Doxepin-d3 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce N-oxide derivatives, while reduction may yield fully reduced forms of the compound .
Scientific Research Applications
N-Desmethyl N-ethyl Doxepin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope-labeled compound in various analytical techniques.
Biology: Employed in metabolic studies to trace the compound’s pathway in biological systems.
Medicine: Investigated for its potential therapeutic effects and pharmacokinetics.
Industry: Utilized in the development of new drugs and chemical processes
Mechanism of Action
The mechanism of action of N-Desmethyl N-ethyl Doxepin-d3 involves its interaction with specific molecular targets and pathways. As a derivative of Doxepin, it likely acts as a serotonin and norepinephrine reuptake inhibitor, contributing to its antidepressant effects. The deuteration may enhance its stability and bioavailability, leading to improved pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
N-Desmethyl Doxepin: A non-deuterated form with similar pharmacological properties.
Doxepin: The parent compound used clinically for anxiety and depression.
Dosulepin: Another tricyclic antidepressant with similar mechanisms of action
Uniqueness
N-Desmethyl N-ethyl Doxepin-d3 is unique due to its deuterated nature, which provides enhanced stability and improved pharmacokinetic properties compared to its non-deuterated counterparts. This makes it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C20H23NO |
|---|---|
Molecular Weight |
296.4 g/mol |
IUPAC Name |
(3Z)-3-(6H-benzo[c][1]benzoxepin-11-ylidene)-N-ethyl-N-(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C20H23NO/c1-3-21(2)14-8-12-18-17-10-5-4-9-16(17)15-22-20-13-7-6-11-19(18)20/h4-7,9-13H,3,8,14-15H2,1-2H3/b18-12-/i2D3 |
InChI Key |
BABMDBICJGOMEQ-WDBVFEQISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CC)CC/C=C\1/C2=CC=CC=C2COC3=CC=CC=C31 |
Canonical SMILES |
CCN(C)CCC=C1C2=CC=CC=C2COC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


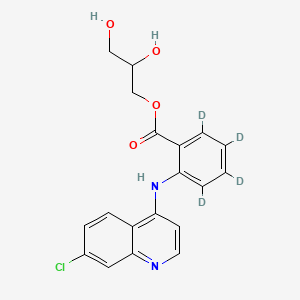
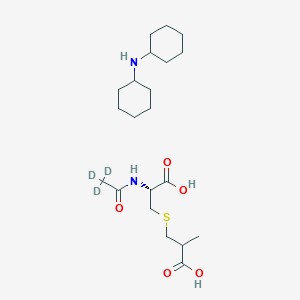
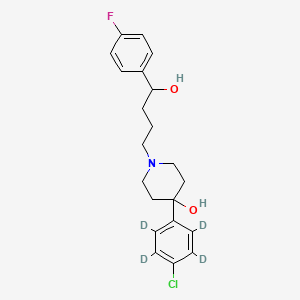
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
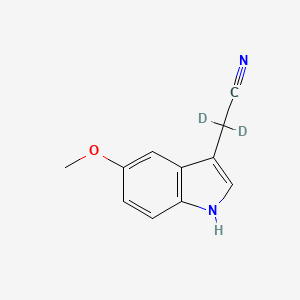
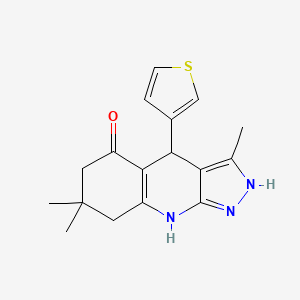
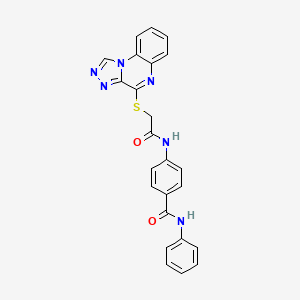
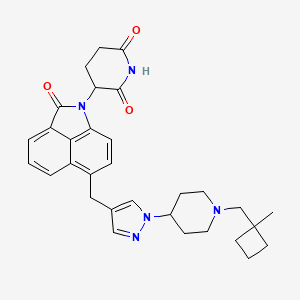
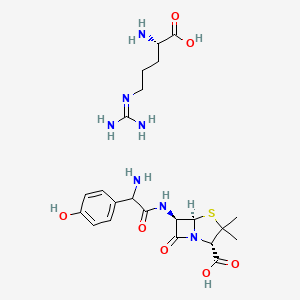
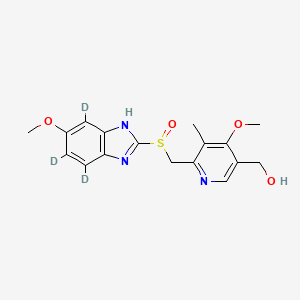
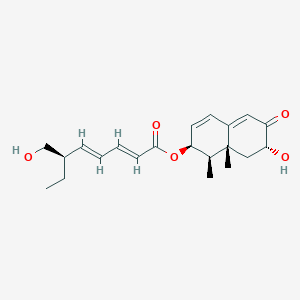
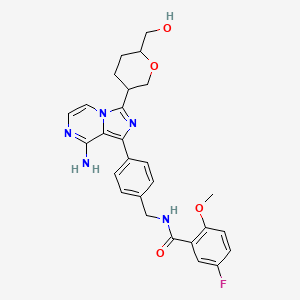
![2-Benzyl-6-phenyl-8-quinolin-4-ylimidazo[1,2-a]pyrazin-3-ol](/img/structure/B12411020.png)
